Swainsonine, synthetic

描述

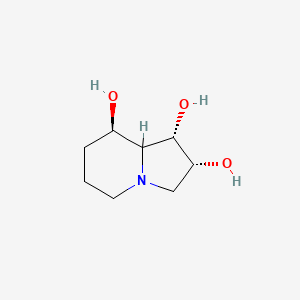

Swainsonine is an indolizidine alkaloid that was first identified from the plant Swainsona canescens It is known for its potent inhibitory effects on alpha-mannosidase enzymes, which play a crucial role in glycoprotein processing

准备方法

Synthetic Routes and Reaction Conditions: The enantioselective synthesis of swainsonine involves a series of steps, typically starting with the organocatalyzed aldol reaction followed by reductive amination. One notable method includes the use of (S)- or ®-proline as a catalyst for the aldol reaction, which is then followed by intramolecular reductive amination to form a chiral pyrrolidine derivative. This intermediate is further processed to yield swainsonine .

Industrial Production Methods: Industrial production of swainsonine can be achieved through bioreactor operations using fungal fermentation. Optimization of fermentative production involves controlling parameters such as oxygen transfer rates and impeller speeds to maximize yield .

化学反应分析

Types of Reactions: Swainsonine undergoes various chemical reactions, including:

Oxidation: Swainsonine can be oxidized to form different derivatives.

Reduction: The compound can be reduced to modify its functional groups.

Substitution: Swainsonine can participate in substitution reactions to introduce new functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various swainsonine derivatives with modified functional groups, which can have different biological activities .

科学研究应用

Swainsonine has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying glycosidase inhibition and glycoprotein processing.

Biology: Investigated for its role in disrupting glycoprotein synthesis and its effects on cellular processes.

Industry: Utilized in the development of pharmaceuticals and as a tool for studying enzyme inhibition.

作用机制

Swainsonine exerts its effects by inhibiting alpha-mannosidase enzymes, specifically Golgi alpha-mannosidase II. This inhibition disrupts the normal processing of glycoproteins, leading to the accumulation of hybrid-type glycans. The disruption of glycoprotein processing affects various cellular functions, including cell growth and metastasis. Swainsonine’s ability to inhibit these enzymes makes it a promising candidate for anticancer therapies .

相似化合物的比较

Swainsonine is unique among indolizidine alkaloids due to its specific inhibition of alpha-mannosidase enzymes. Similar compounds include:

8-epi-Swainsonine: A stereoisomer of swainsonine with similar inhibitory properties.

Dideoxy-Imino-Lyxitol: Another indolizidine alkaloid with glycosidase inhibitory activity

生物活性

Synthetic swainsonine, a polyhydroxylated indolizidine alkaloid, has garnered significant attention due to its potent biological activities, particularly as an inhibitor of alpha-mannosidases. This article delves into the biological activity of synthetic swainsonine, exploring its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Overview of Swainsonine

Swainsonine was first isolated from the plant Swainsona canescens and is primarily produced by certain fungi, including Alternaria oxytropis. It is known for its ability to inhibit alpha-mannosidase, an enzyme critical for glycoprotein processing. This inhibition leads to the accumulation of mannose-rich oligosaccharides and has implications in lysosomal storage diseases .

The primary mechanism through which synthetic swainsonine exerts its biological effects is through the inhibition of alpha-mannosidases. This inhibition disrupts the normal processing of glycoproteins and can lead to cellular dysfunction. The structure-activity relationship (SAR) studies have identified specific epimers and analogues that exhibit varying degrees of inhibitory activity against different forms of human alpha-mannosidases.

Key Findings from SAR Studies

- Inhibitory Potency : The 8a-epimer and 8,8a-diepimer demonstrated competitive inhibition with Ki values of M and M, respectively. These compounds were effective in inducing the storage of mannose-rich oligosaccharides in human fibroblasts .

- Ineffective Analogues : Other epimers, such as the 8-epimer and 1,8-diepimer, showed no significant inhibitory effects on alpha-mannosidases .

Case Studies

Case Study 1: Anti-tumor Activity

Research has indicated that swainsonine possesses anti-tumor properties. In vitro studies demonstrated that swainsonine could inhibit the proliferation of various cancer cell lines. For instance, swainsonine exhibited an IC50 value of approximately 2.96 μM against the Sf-21 cell line, indicating its potential as an anti-cancer agent .

Case Study 2: Immunomodulatory Effects

Swainsonine also shows promise in immunomodulation. Its ability to inhibit alpha-mannosidase affects immune cell function and has been linked to altered immune responses in various experimental models .

Synthetic Production and Purification

Synthetic methods for producing swainsonine have been developed to ensure a consistent supply for research purposes. A notable method involves using chiral α,β-alkoxy sulfinylimines in reactions with allenylmetals, yielding both swainsonine and its epimers . Furthermore, purification techniques such as mass-directed preparative analysis have been employed to isolate swainsonine from fermentation broths effectively .

Summary Table of Biological Activities

| Activity | Compound | IC50/Ki Value | Notes |

|---|---|---|---|

| Alpha-Mannosidase Inhibition | 8a-Epimer | Ki = M | Competitive inhibitor |

| Alpha-Mannosidase Inhibition | 8,8a-Diepimer | Ki = M | Induces storage of mannose-rich oligosaccharides |

| Anti-tumor Activity | Swainsonine | IC50 = 2.96 μM | Effective against Sf-21 cell line |

| Immunomodulatory Effects | Swainsonine | Not quantified | Alters immune responses |

属性

IUPAC Name |

(1S,2R,8R)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,2,8-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c10-5-2-1-3-9-4-6(11)8(12)7(5)9/h5-8,10-12H,1-4H2/t5-,6-,7?,8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXUAIOOAOAVCGD-DCDLSZRSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2C(C(CN2C1)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2[C@@H]([C@@H](CN2C1)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。